molecular formula C10H11BrO2 B2715371 (3S,4R)-4-(4-Bromophenyl)oxolan-3-ol CAS No. 2227891-42-9

(3S,4R)-4-(4-Bromophenyl)oxolan-3-ol

Cat. No.: B2715371
CAS No.: 2227891-42-9
M. Wt: 243.1
InChI Key: MJKNXHYAVBBQRK-VHSXEESVSA-N
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Description

(3S,4R)-4-(4-Bromophenyl)oxolan-3-ol is a chiral tetrahydrofuran derivative featuring a 4-bromophenyl substituent at the C4 position and a hydroxyl group at C2. The bromine atom enhances lipophilicity and may participate in halogen bonding, making it relevant in medicinal chemistry and material science. Molecular weight is 243.10 g/mol (C₁₀H₁₁BrO₂), with a CAS number referenced in supplier catalogs (e.g., Enamine Ltd ).

Properties

IUPAC Name

(3S,4R)-4-(4-bromophenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10,12H,5-6H2/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKNXHYAVBBQRK-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(4-Bromophenyl)oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and (S)-glycidol.

    Reaction Conditions: The key step involves the reaction of 4-bromobenzaldehyde with (S)-glycidol under basic conditions to form the oxolane ring. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired (3S,4R)-4-(4-Bromophenyl)oxolan-3-ol in high purity.

Industrial Production Methods

Industrial production methods for (3S,4R)-4-(4-Bromophenyl)oxolan-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(4-Bromophenyl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of phenyl-substituted oxolanes.

    Substitution: Formation of various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

(3S,4R)-4-(4-Bromophenyl)oxolan-3-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-Bromophenyl)oxolan-3-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxolane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxolane Core

a) (3S,4R)-4-(Dimethylamino)oxolan-3-ol
  • Structure: Replaces 4-bromophenyl with dimethylamino (-N(CH₃)₂).
  • Properties: Lower molecular weight (157.21 g/mol, C₈H₁₅NO₂) and increased basicity due to the amine group. Likely higher solubility in polar solvents compared to the brominated analog .
  • Applications : Used as a chiral building block in pharmaceutical intermediates.
b) (3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol
  • Structure : Substitutes 4-bromophenyl with pyrrolidinyl (a five-membered amine ring).
  • Properties: Molecular weight 191.11 g/mol (C₁₀H₁₅NO₂).
  • Applications : Biosynth lists this compound as a lab reagent, suggesting utility in peptide mimetics or kinase inhibitors.
c) rac-(3R,4S)-4-(4-Bromophenyl)oxolan-3-ol
  • Structure : Racemic mixture of (3R,4S) and (3S,4R) enantiomers.
  • Properties : Same molecular formula (C₁₀H₁₁BrO₂) but distinct stereochemical effects. The racemic form may exhibit different crystallinity or pharmacokinetics compared to the enantiopure target compound .

Aromatic Ring Modifications

a) (3R,4S)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic Acid
  • Structure : Fluorophenyl substituent instead of bromophenyl.
  • Properties : Fluorine’s electron-withdrawing effect reduces steric hindrance and alters electronic distribution. Lower molecular weight (225.04 g/mol, C₆H₇BrF₂N₂) compared to bromophenyl derivatives .
  • Applications : Fluorinated analogs are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration.
b) (3R,4S)-4-(Benzylamino)oxolan-3-ol
  • Structure: Benzylamino group (-NHCH₂C₆H₅) at C3.
  • Molecular weight 243.10 g/mol (C₁₁H₁₅NO₂) .
  • Applications: Potential use in catalytic asymmetric reactions or as a ligand.

Complex Derivatives with Extended Functionality

a) (3R,4S)-4-{4-[(2E)-3-(4-Fluorophenyl)prop-2-en-1-yl]-1,4-diazepan-1-yl}oxolan-3-ol
  • Structure : Incorporates a diazepane ring and fluorophenyl-propenyl chain.
  • Properties: Extended conjugation and rigidity due to the diazepane moiety.
  • Applications : Likely investigated for GPCR or kinase modulation.
b) (2R,3R,4R,5R)-4-(Benzylamino)-2-[[(4-Methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-Methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol
  • Structure : Highly functionalized with purine and methoxyphenyl groups.
  • Properties : Massive molecular weight (913.09 g/mol, C₅₇H₅₂N₆O₅). Designed for nucleotide analog applications, with enhanced binding to nucleic acid targets .
  • Applications: Potential antiviral or anticancer agent.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties References
(3S,4R)-4-(4-Bromophenyl)oxolan-3-ol C₁₀H₁₁BrO₂ 243.10 4-Bromophenyl Halogen bonding, high lipophilicity
(3S,4R)-4-(Dimethylamino)oxolan-3-ol C₈H₁₅NO₂ 157.21 Dimethylamino Increased solubility, basicity
rac-(3R,4S)-4-(4-Bromophenyl)oxolan-3-ol C₁₀H₁₁BrO₂ 243.10 Racemic bromophenyl Altered stereochemical interactions
(3R,4S)-4-(Benzylamino)oxolan-3-ol C₁₁H₁₅NO₂ 243.10 Benzylamino Aromatic stacking, hydrogen bonding
(3R,4S)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid C₆H₇BrF₂N₂ 225.04 Fluorophenyl Enhanced BBB penetration, reduced steric bulk

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